

Application Note: Accurate Mass Measurement of (+)-Catechin-d3 for Isotope Dilution Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin, a flavonoid predominantly found in tea, fruits, and chocolate, is extensively studied for its antioxidant properties and potential health benefits. Quantitative analysis of (+)-catechin in biological matrices is crucial for pharmacokinetic and metabolic studies. Isotope dilution mass spectrometry (IDMS) employing stable isotope-labeled internal standards is the gold standard for accurate quantification due to its ability to compensate for matrix effects and variations in sample preparation.[1]

This application note provides a detailed protocol for the accurate mass measurement of the stable isotope-labeled internal standard, **(+)-Catechin-d3**. The precise and accurate determination of its monoisotopic mass is fundamental for its validation as an internal standard and for ensuring the reliability of quantitative bioanalytical methods.

Compound Information

- Compound Name: (+)-Catechin-d3
- Synonyms: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol-d3; Cianidanol-d3[2]
- Molecular Formula: C15H11D3O6[2]



Molecular Weight: 293.29 g/mol [2]

Theoretical Exact Mass Calculation

The accurate mass of a molecule is essential for its identification and characterization by highresolution mass spectrometry (HRMS).

- Exact Mass of (+)-Catechin (C₁₅H₁₄O₆): 290.07903816 Da[3]
- Mass of Hydrogen (H): 1.007825 Da
- Mass of Deuterium (D): 2.014102 Da
- Mass Difference (D H): 1.006277 Da

Calculated Theoretical Exact Mass of (+)-Catechin-d3 (C15H11D3O6):

290.07903816 Da + 3 * (2.014102 Da - 1.007825 Da) = 293.097869 Da

Experimental Protocol: Accurate Mass Measurement by UPLC-QTOF-MS

This protocol outlines the methodology for the accurate mass measurement of a **(+)-Catechin-d3** standard using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS).

Materials and Reagents

- (+)-Catechin-d3 standard (≥98% purity)
- LC-MS grade Acetonitrile
- LC-MS grade Methanol
- LC-MS grade Water
- Formic Acid (LC-MS grade)



Reference calibrant solution for QTOF-MS

Instrumentation

- UPLC System with a C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- QTOF Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation

- Prepare a stock solution of (+)-Catechin-d3 at 1 mg/mL in methanol.
- Dilute the stock solution with 50:50 Methanol: Water to a final concentration of 1 μg/mL.
- Further dilute the solution to 100 ng/mL with the same solvent for infusion or injection.

UPLC Method

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 μL
- Column Temperature: 40 °C

QTOF-MS Method

- Ionization Mode: ESI Negative
- Capillary Voltage: 3.0 kV[4]
- Cone Voltage: 30 V[4]
- Source Temperature: 150 °C[4]



Desolvation Temperature: 500 °C

Desolvation Gas Flow: 800 L/hr

Acquisition Mode: MS (full scan)

Mass Range: m/z 50 - 500

• Lock Mass: Use an appropriate reference compound for real-time mass correction.

Data Presentation and Analysis

The accurate mass of **(+)-Catechin-d3** is determined by analyzing the full scan MS data. The prominent ion in the negative mode will be the deprotonated molecule [M-H]⁻.

Parameter	Theoretical Value	Experimental Value	Mass Error (ppm)
Monoisotopic Mass	293.097869 Da	[Enter Experimental Value]	[Calculate]
[M-H] ⁻ lon	292.090594 m/z	[Enter Experimental Value]	[Calculate]

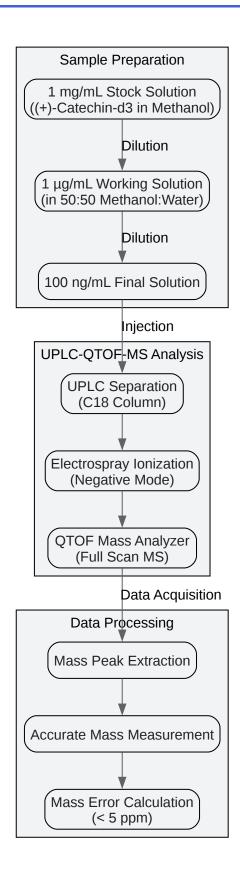
Mass Error Calculation:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 106

A mass error of < 5 ppm is generally considered acceptable for confirming the elemental composition.

Experimental Workflow and Signaling Pathway Diagrams





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Caption: Experimental workflow for accurate mass measurement of (+)-Catechin-d3.



Conclusion

This application note provides a comprehensive protocol for the accurate mass measurement of **(+)-Catechin-d3** using UPLC-QTOF-MS. The confirmation of the accurate mass and elemental composition is a critical step in the validation of this stable isotope-labeled compound for its use as an internal standard in quantitative bioanalytical assays. The use of a validated internal standard like **(+)-Catechin-d3** will significantly improve the accuracy and precision of catechin quantification in complex matrices.[1]

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